molecular formula C14H16N4O3 B2893115 butyl 4-(1H-1,2,3-triazole-5-amido)benzoate CAS No. 1462850-10-7

butyl 4-(1H-1,2,3-triazole-5-amido)benzoate

Cat. No.: B2893115
CAS No.: 1462850-10-7
M. Wt: 288.307
InChI Key: OAVZGIFPQQQNGT-UHFFFAOYSA-N
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Description

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals, including dyes, polymers, and coatings.

Mechanism of Action

Target of Action

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate, a triazole derivative, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with butyrylcholinesterase (BuChE), which regulates cholinergic neurotransmission and the expression of a specific population of neurons .

Mode of Action

For instance, they can stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Triazole compounds have been reported to inhibit α-amylase and α-glucosidase, enzymes crucial in carbohydrate metabolism . By inhibiting these enzymes, triazoles can potentially affect the breakdown of starch into glucose, impacting the body’s glucose regulation.

Pharmacokinetics

Factors such as its lipophilicity, molecular size, and the presence of functional groups like esters and amides could influence these properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential interaction with BuChE, it could influence cholinergic neurotransmission . Its potential inhibition of α-amylase and α-glucosidase could also impact carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase could affect its action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1H-1,2,3-triazole-5-amido)benzoate typically involves a multi-step process One common method starts with the preparation of 4-aminobenzoic acid, which is then esterified to form butyl 4-aminobenzoateThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its triazole ring is particularly versatile, allowing for a wide range of chemical modifications and applications .

Properties

IUPAC Name

butyl 4-(2H-triazole-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-3-8-21-14(20)10-4-6-11(7-5-10)16-13(19)12-9-15-18-17-12/h4-7,9H,2-3,8H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVZGIFPQQQNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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